WM-1119

説明

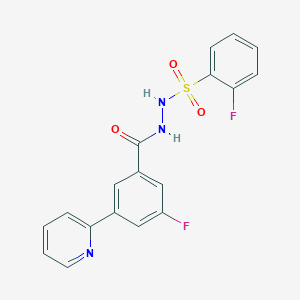

2-Fluoro-N’-(3-fluoro-5-(pyridin-2-yl)benzoyl)benzenesulfonohydrazide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its potent and selective inhibition of MYST family histone acetyltransferases KAT6A and KAT6B .

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach includes the Diels–Alder reaction between key intermediates, followed by hydrogenation to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves standard organic chemistry techniques such as diazotization, coupling reactions, and hydrogenation under controlled conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

2-Fluoro-N’-(3-fluoro-5-(pyridin-2-yl)benzoyl)benzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite for diazotization, hydrogen gas for reduction, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Acute Myeloid Leukemia (AML)

Recent studies have shown that WM-1119 significantly affects KAT6A-rearranged AML cells. In vitro experiments demonstrated that this compound completely abrogated the proliferative and clonogenic potential of these cells. Treatment with this compound led to:

- Increased Myeloid Differentiation : The compound enhanced myeloid differentiation programs in AML cells.

- Decreased Stemness : Transcriptomic analyses revealed a reduction in pathways associated with stemness and leukemogenesis.

- Loss of Fusion Protein Binding : this compound treatment resulted in the loss of binding of the KAT6A fusion protein to critical regulatory elements .

Lymphoma

This compound has also been investigated for its efficacy in treating lymphoma. In murine models, the compound:

- Arrested Tumor Progression : It demonstrated significant anti-tumor activity by reducing tumor burden and spleen weight.

- Induced Cellular Senescence : The compound was shown to enhance oncogene-induced senescence, contributing to its therapeutic effects .

Data Tables

Case Study 1: KAT6A-rearranged AML

In a study focusing on KAT6A-rearranged AML, researchers utilized various assays including flow cytometry and RNA sequencing to evaluate the effects of this compound. The results indicated a dramatic increase in differentiation markers and a significant decrease in stem cell-like characteristics among treated cells, suggesting that this compound effectively targets the underlying mechanisms driving this form of leukemia .

Case Study 2: Murine Lymphoma Model

In another study involving a murine model of MYC-induced lymphoma, treatment with this compound extended median survival from 105 days to 413 days. This was attributed to the compound's ability to induce cellular senescence without causing DNA damage, highlighting its potential as a therapeutic agent for lymphomas .

作用機序

The compound exerts its effects by competitively inhibiting acetyl coenzyme A (Acetyl-CoA) against MYST family histone acetyltransferases KAT6A and KAT6B . This inhibition leads to the arrest of the G1 phase of the cell cycle in mouse embryonic fibroblasts and inhibits lymphoma growth in cultures and animal models .

類似化合物との比較

Similar Compounds

- 3-Fluoro-N’-(2-fluorophenyl)sulfonyl-5-(2-pyridyl)benzohydrazide

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine

Uniqueness

2-Fluoro-N’-(3-fluoro-5-(pyridin-2-yl)benzoyl)benzenesulfonohydrazide is unique due to its high selectivity and potency as an inhibitor of MYST family histone acetyltransferases. Its ability to induce cell cycle arrest and inhibit lymphoma growth distinguishes it from other similar compounds .

生物活性

WM-1119 is a potent and selective inhibitor of lysine acetyltransferase 6A (KAT6A), also known as MOZ. This compound has garnered attention due to its significant biological activity, particularly in the context of cancer treatment. Below, we explore the compound's mechanisms of action, efficacy in various cancer models, and relevant research findings.

- Chemical Name : 2-Fluoro-N'-(3-fluoro-5-(pyridin-2-yl)benzoyl)benzenesulfonohydrazide

- Molecular Formula : C15H13F2N3O2S

- Purity : ≥98%

- Kd : 2 nM (indicating high affinity for KAT6A)

This compound acts as a reversible competitive inhibitor of KAT6A, which plays a crucial role in histone acetylation and chromatin remodeling. By inhibiting KAT6A, this compound reduces the acetylation of histone H3 at lysine 9 (H3K9ac), leading to alterations in gene expression that promote cellular senescence and inhibit tumor proliferation.

Biological Activity Overview

- Inhibition of Tumor Growth : this compound has been shown to effectively inhibit the growth of B-cell lymphoma cells in vitro with an IC50 value of 0.25 μM . In vivo studies demonstrated that this compound significantly reduced tumor burden and spleen weight in mouse models of lymphoma .

- Induction of Cellular Senescence : The compound induces cell-cycle exit and promotes oncogene-induced senescence, which is primarily mediated through the upregulation of the CDKN2A locus . This process is critical for suppressing tumorigenesis, particularly in KAT6A-dependent cancers .

- Impact on Gene Expression : Treatment with this compound results in downregulation of several oncogenes associated with cell proliferation and survival, including E2f2, Ezh2, and Melk . These changes reflect a shift towards a more differentiated state in hematopoietic cells.

Case Studies and Experimental Evidence

-

Lymphoma Models :

- In mouse models, this compound treatment led to a significant decrease in the clonogenic potential of KAT6A-rearranged acute myeloid leukemia (AML) cells . The treatment not only inhibited proliferation but also promoted myeloid differentiation.

- A study indicated that this compound treatment resulted in increased expression of differentiation markers while simultaneously decreasing stemness characteristics in AML cells .

-

Mechanistic Insights :

- The inhibition of KAT6A by this compound was shown to disrupt critical signaling pathways involved in leukemia progression. Specifically, it reduced the binding of fusion proteins at regulatory sites essential for maintaining leukemic stem cell properties .

- Gene expression analyses revealed that this compound altered the transcriptional landscape significantly, indicating its potential to reprogram malignant cells towards a more differentiated state .

Comparative Efficacy Table

特性

IUPAC Name |

3-fluoro-N'-(2-fluorophenyl)sulfonyl-5-pyridin-2-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O3S/c19-14-10-12(16-6-3-4-8-21-16)9-13(11-14)18(24)22-23-27(25,26)17-7-2-1-5-15(17)20/h1-11,23H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXULUNLCRKWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NNC(=O)C2=CC(=CC(=C2)C3=CC=CC=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701137401 | |

| Record name | Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055397-28-7 | |

| Record name | Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055397-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-N'-(2-fluorobenzenesulfonyl)-5-(pyridin-2-yl)benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: WM-1119 is a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B. [, ] It acts by binding to the Acetyl-CoA binding site of these enzymes, thereby preventing the acetylation of histone proteins. [] This inhibition of KAT6A/B leads to the induction of cellular senescence, a state of irreversible cell cycle arrest, in cancer cells. [, ]

A: The chemical formula of this compound is C19H13F2N5O3S. [] Detailed spectroscopic data, such as NMR and mass spectrometry, can be found in the original research publication. [] For a visual representation of its structure, refer to the publication describing the MYST histone acetyltransferase KAT6A/B in complex with this compound. []

A: this compound demonstrates anti-leukemic activity across multiple cell lines by downregulating cell cycling and upregulating senescence signatures. [] Notably, inactivating CDKN2A, a gene often disrupted in chemotherapy-resistant Acute Myeloid Leukemia (AML), prevents this compound's anti-leukemic activity. This suggests that this compound's effect is dependent on CDKN2A upregulation. [] This finding is significant because conventional chemotherapy for AML often struggles to induce cell cycle arrest in resistant cells, leading to treatment failure. [] this compound's ability to induce senescence by a different mechanism offers a potential therapeutic strategy to overcome this resistance.

A: Yes, this compound has shown efficacy in pre-clinical models. For instance, it exhibited synergy with the standard chemotherapy regimen cytarabine and doxorubicin (AraC/Dox) in multiple cell contexts, including MLL-AF9 primary murine AML ex vivo. [] This suggests its potential applicability beyond cell lines.

A: The development of this compound involved extensive structure-activity relationship (SAR) studies. [] Key structural motifs contributing to its potency include the 2-fluorobenzenesulfonyl and phenylpyridine groups. [] Further details about the SAR can be found in the publication focusing on the discovery of acylsulfonohydrazide-derived KAT6A inhibitors. []

A: While specific resistance mechanisms to this compound have not been extensively studied yet, the research highlights that its anti-leukemic activity is dependent on CDKN2A. [] Therefore, loss or inactivation of CDKN2A could potentially lead to resistance. This warrants further investigation to understand the development of potential resistance mechanisms and guide the design of effective therapeutic strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。